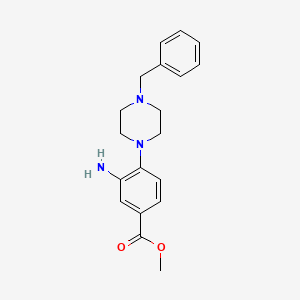

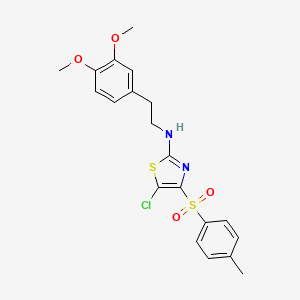

4-甲氧基-N-((5-(噻吩-2-基)呋喃-2-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives has been a topic of interest due to their potential therapeutic applications. In one study, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized with the aim of finding effective treatments for Alzheimer's disease. These compounds were structurally confirmed using IR, 1H-NMR, and EI-MS spectral data. Among the synthesized compounds, one with a 4-ethylphenyl group showed significant enzyme inhibition activity against butyrylcholinesterase, suggesting its potential as a therapeutic agent .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex and is crucial for their biological activity. A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. The compound was found to crystallize in a triclinic system, and its geometrical parameters were in good agreement with theoretical values obtained from density functional theory (DFT) calculations. The study of molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans further provided insights into the chemical reactivity of the molecule .

Chemical Reactions Analysis

The formation of benzamide derivatives can involve various chemical reactions. For instance, methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and a related compound were formed via a Diels-Alder reaction, which is a cycloaddition reaction that can yield different regioisomers. However, in these cases, only one regioisomer was obtained for each reaction. The selectivity of these reactions is important for the synthesis of specific compounds with desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The X-ray diffraction analysis of the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide revealed specific lattice constants and angles, which are indicative of its solid-state structure. The DFT calculations provided additional information on the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties, which are relevant for understanding the stability and reactivity of the compound. The antioxidant properties of the compound were also determined using a DPPH free radical scavenging test, highlighting its potential for biological applications .

科学研究应用

杂环化合物合成

从“4-甲氧基-N-((5-(噻吩-2-基)呋喃-2-基)甲基)苯甲酰胺”衍生的新型杂环化合物已经合成,表现出抗炎和镇痛活性。这些化合物包括一系列苯二呋喃基、三嗪、噁二唑环和噻唑嘧啶类化合物,显示出显著的环氧合酶抑制作用和潜在的治疗应用(A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020)。

阿尔茨海默病中的分子成像

利用与“4-甲氧基-N-((5-(噻吩-2-基)呋喃-2-基)甲基)苯甲酰胺”密切相关的衍生物进行了用于阿尔茨海默病成像应用的研究。具体来说,选择性5-羟色胺1A分子成像探针已被用于量化患者活体大脑中的受体密度,为阿尔茨海默病及相关认知障碍的病理生理学提供了见解(V. Kepe et al., 2006)。

抑制脂肪细胞分化

对“4-甲氧基-N-((5-(噻吩-2-基)呋喃-2-基)甲基)苯甲酰胺”的衍生物进行了研究,探讨其在抑制脂肪细胞分化和诱导脂联素方面的作用。这项研究有助于理解与肥胖相关的炎症和代谢性疾病,为治疗干预提供了潜在途径(H. Sung et al., 2010)。

选择性组蛋白去乙酰化酶抑制剂的开发

研究表明,“4-甲氧基-N-((5-(噻吩-2-基)呋喃-2-基)甲基)苯甲酰胺”的某些衍生物作为组蛋白去乙酰化酶6(HDAC6)的选择性抑制剂,显示出治疗阿尔茨海默病的潜力。这些化合物在降低tau蛋白磷酸化和聚集方面表现出前景,暗示了改善疾病表型的新方法(Hsueh-Yun Lee et al., 2018)。

分子结构分析和抗氧化活性

聚焦于密切相关化合物的结构分析的研究利用X射线衍射和DFT计算来探索分子几何结构和抗氧化性能。这项工作不仅有助于对这类化合物的基本理解,还探讨了它们潜在的抗氧化应用(S. Demir et al., 2015)。

属性

IUPAC Name |

4-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-20-13-6-4-12(5-7-13)17(19)18-11-14-8-9-15(21-14)16-3-2-10-22-16/h2-10H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGESSTYJFGTMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)

![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)

![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)